molecular formula C8H7BrF2 B1411461 2,3-Difluoro-5-methylbenzyl bromide CAS No. 1806333-01-6

2,3-Difluoro-5-methylbenzyl bromide

Cat. No.: B1411461
CAS No.: 1806333-01-6
M. Wt: 221.04 g/mol
InChI Key: OUDWOEBVMUKULY-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 5 position. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-5-methylbenzyl bromide can be synthesized through the bromination of 2,3-difluoro-5-methyltoluene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methylbenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydrocarbons

Scientific Research Applications

2,3-Difluoro-5-methylbenzyl bromide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,3-difluoro-5-methylbenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorobenzyl bromide
  • 2,4-Difluorobenzyl bromide
  • 3,5-Difluorobenzyl bromide

Comparison

2,3-Difluoro-5-methylbenzyl bromide is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique substitution pattern can influence the compound’s reactivity and selectivity in chemical reactions compared to other difluorobenzyl bromides. The presence of the methyl group at the 5 position can also affect the compound’s physical and chemical properties, making it distinct from its analogs .

Properties

IUPAC Name

1-(bromomethyl)-2,3-difluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-2-6(4-9)8(11)7(10)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDWOEBVMUKULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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